molecular formula C27H29NO4 B11405455 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one

6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B11405455
M. Wt: 431.5 g/mol
InChI Key: AKTSCGDUUPTRRN-UHFFFAOYSA-N
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Description

6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions

    Formation of Isoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline skeleton.

    Introduction of Ethoxy Groups: Ethylation of the isoquinoline core can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.

    Substitution with Methoxy and Methylphenyl Groups: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents such as methoxybenzene and methylbenzene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the isoquinoline core can yield tetrahydroisoquinoline derivatives.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent. Its interactions with biological macromolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its diverse reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Ion Channels: Modulation of ion channels can affect cellular excitability and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one
  • 6,7-diethoxy-1-(4-hydroxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one
  • 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-chlorophenyl)-1,4-dihydroisoquinolin-3(2H)-one

Uniqueness

The uniqueness of 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C27H29NO4/c1-5-31-24-15-20-16-26(29)28(21-11-7-18(3)8-12-21)27(23(20)17-25(24)32-6-2)19-9-13-22(30-4)14-10-19/h7-15,17,27H,5-6,16H2,1-4H3

InChI Key

AKTSCGDUUPTRRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC)OCC

Origin of Product

United States

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